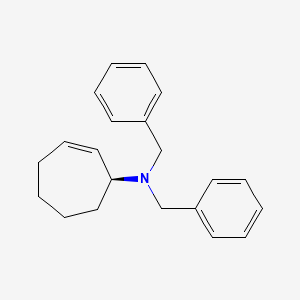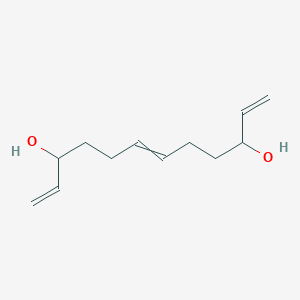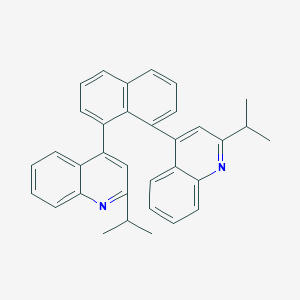![molecular formula C24H27FN2O2 B12541787 {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone CAS No. 143288-07-7](/img/structure/B12541787.png)
{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone is a complex organic compound that features a piperidine ring substituted with a fluorobenzoyl group
Preparation Methods
The synthesis of {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions . This reaction forms the core structure, which is then further functionalized to introduce the fluorobenzoyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-(4-Fluorobenzoyl)piperidine
- 4-Piperidin-1-Ylbenzonitrile
- 2-[4-(4-Fluorobenzoyl)-1-piperidyl]-1-naphthalen-2-yl-ethanone
Compared to these compounds, {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
143288-07-7 |
|---|---|
Molecular Formula |
C24H27FN2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[4-(4-fluorobenzoyl)piperidin-1-yl]phenyl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C24H27FN2O2/c25-21-5-1-17(2-6-21)24(29)20-11-15-27(16-12-20)22-7-3-18(4-8-22)23(28)19-9-13-26-14-10-19/h1-8,19-20,26H,9-16H2 |
InChI Key |
KNXAAYZAEWQETH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)N3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
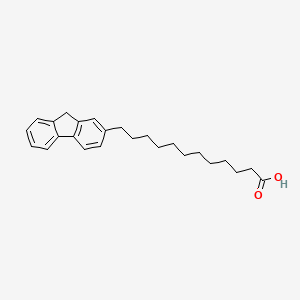
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

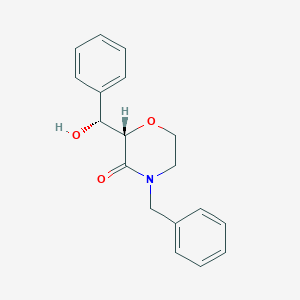


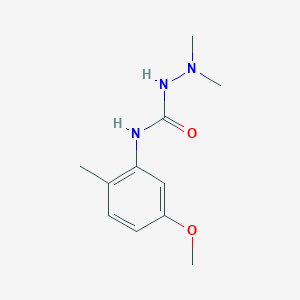
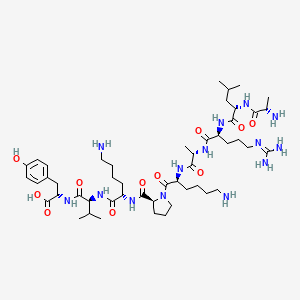
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

